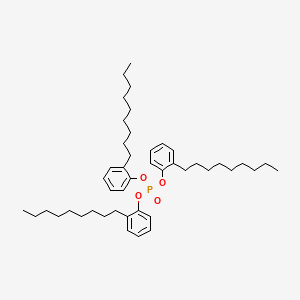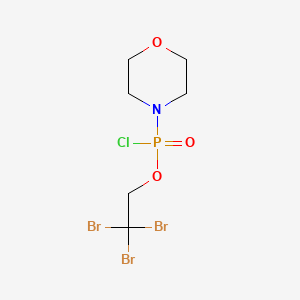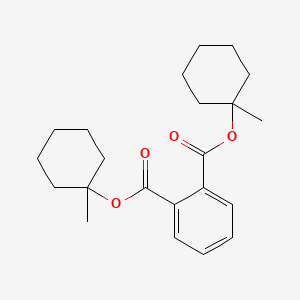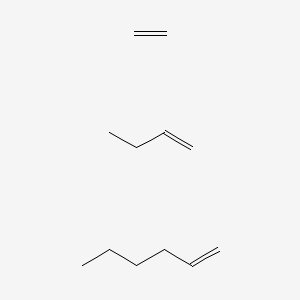
but-1-ene;ethene;hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
but-1-ene;ethene;hex-1-ene, is a type of copolymer that is widely used in the production of various polyethylene materials. This compound is significant in the petrochemical industry due to its ability to modify the properties of polyethylene, making it suitable for a wide range of applications. The addition of 1-hexene and 1-butene to ethene results in a polymer with improved flexibility, toughness, and other mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of 1-hexene, polymer with 1-butene and ethene, typically involves the copolymerization of ethene with 1-hexene and 1-butene. This process can be carried out using various catalyst systems, including Ziegler-Natta catalysts and metallocene catalysts. The reaction conditions, such as temperature, pressure, and the ratio of comonomers, play a crucial role in determining the properties of the resulting polymer .
Industrial Production Methods: Industrially, the production of this copolymer is often achieved through gas-phase or solution-phase polymerization processes. The gas-phase process involves the polymerization of ethene with 1-hexene and 1-butene in a fluidized bed reactor, while the solution-phase process involves the polymerization in a solvent, typically using a loop reactor .
Chemical Reactions Analysis
Types of Reactions: but-1-ene;ethene;hex-1-ene, primarily undergoes addition polymerization reactions. These reactions involve the addition of monomers to the growing polymer chain without the loss of any small molecules .
Common Reagents and Conditions: The polymerization reactions typically require catalysts such as Ziegler-Natta or metallocene catalysts. The reaction conditions, including temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired polymer properties .
Major Products: The major product of these reactions is the copolymer itself, which exhibits properties such as improved flexibility, toughness, and resistance to environmental stress cracking .
Scientific Research Applications
but-1-ene;ethene;hex-1-ene, has a wide range of applications in scientific research and industry. In chemistry, it is used to produce various types of polyethylene, including low-density polyethylene and high-density polyethylene. In biology and medicine, it is used in the production of medical devices and packaging materials due to its biocompatibility and flexibility. In the industrial sector, it is used in the production of films, pipes, and other plastic products .
Mechanism of Action
The mechanism of action of 1-hexene, polymer with 1-butene and ethene, involves the coordination of the monomers to the catalyst, followed by the insertion of the monomers into the growing polymer chain. This process is repeated, resulting in the formation of the copolymer. The molecular targets and pathways involved in this process include the active sites of the catalyst and the coordination sites of the monomers .
Comparison with Similar Compounds
- 1-Octene, polymer with ethene
- 1-Decene, polymer with ethene
- 1-Butene, polymer with ethene
Comparison: Compared to other similar compounds, 1-hexene, polymer with 1-butene and ethene, offers a unique combination of properties, including improved flexibility, toughness, and resistance to environmental stress cracking. These properties make it suitable for a wide range of applications, from packaging materials to medical devices .
Properties
CAS No. |
60785-11-7 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
but-1-ene;ethene;hex-1-ene |
InChI |
InChI=1S/C6H12.C4H8.C2H4/c1-3-5-6-4-2;1-3-4-2;1-2/h3H,1,4-6H2,2H3;3H,1,4H2,2H3;1-2H2 |
InChI Key |
UOGXGYSMNPZLQN-UHFFFAOYSA-N |
SMILES |
CCCCC=C.CCC=C.C=C |
Canonical SMILES |
CCCCC=C.CCC=C.C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


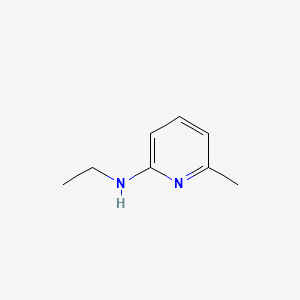
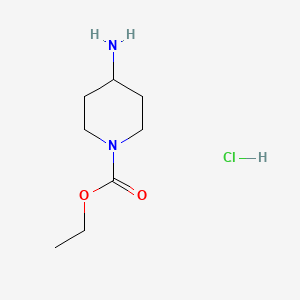
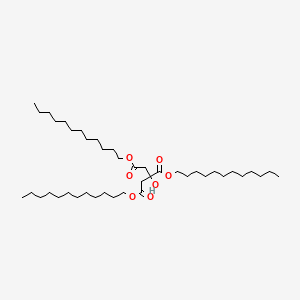
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)

![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)
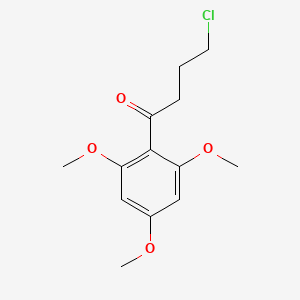
![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)
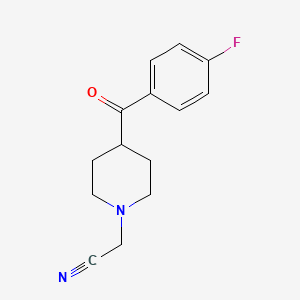
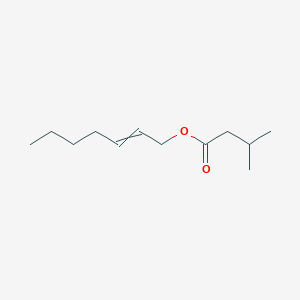
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
